molecular formula C22H26F2O4 B585114 Flumethasone-17,20 21-Aldehyde CAS No. 28400-50-2

Flumethasone-17,20 21-Aldehyde

Numéro de catalogue: B585114
Numéro CAS: 28400-50-2
Poids moléculaire: 392.443
Clé InChI: XQCUKBHXADCVFA-SUSRVUQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flumethasone-17,20 21-Aldehyde is a synthetic corticosteroid derivative, primarily recognized as a degradation intermediate or metabolic byproduct of flumethasone, a glucocorticoid with anti-inflammatory and immunosuppressive properties. Structurally, it features a 21-aldehyde group and a ∆17,20 double bond, distinguishing it from the parent compound . This aldehyde derivative is synthesized via fluorination reactions involving electrophilic agents like Selectfluor, followed by oxidation or degradation processes . It is commonly used in pharmaceutical research as a reference standard for analyzing flumethasone stability and impurity profiling .

Méthodes De Préparation

Oxidative Degradation of Flumethasone 21-Acetate

Periodic Acid-Mediated Oxidation

MethodReagentsTemperatureYieldPurity Control
Periodic Acid OxidationH5_5IO6_6, THF20°C62.4%HPLC (<0.3% residual)
KOH/MeOH + H2_2O2_2KOH, H2_2O2_2, HCl10°C91.3%pH adjustment to 2

Fluorination and Epoxide Opening Strategies

Electrophilic Fluorination with Selectfluor®

A patent by Hovione details fluorination of the pregnane precursor using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in acetonitrile-water at -5°C . The reaction introduces fluorine at position 9α, followed by epoxide ring opening with hydrofluoric acid (HF) in dimethylformamide (DMF) below 25°C . This stepwise approach avoids side reactions, achieving a 76% yield for the fluorinated intermediate, which is subsequently oxidized to the aldehyde .

Epoxide to Aldehyde Conversion

The 9,11β-epoxide intermediate is critical in aldehyde synthesis. Treatment with concentrated HF or HF/DMF cleaves the epoxide, forming a diol that undergoes oxidative degradation . Neutralization with ammonia precipitates flumethasone 21-acetate, which is recrystallized from methanol before oxidation . This method’s yield (62.4%) is lower than direct oxidation but offers scalability .

Purification and Impurity Control

L-Cysteine-Mediated Purification

Air-sensitive impurities like the 21-dehydro derivative (21-aldehyde) are mitigated using L-cysteine. In a patented method, 40 mg of L-cysteine reacts with the aldehyde in methanol at 40°C, reducing the impurity from 0.15% to 0.07% . The product crystallizes upon water addition, followed by cooling to 0°C .

Solvent Optimization

Recrystallization from methanol-water mixtures (1:2 v/v) at 70°C further purifies the aldehyde, lowering residual solvents to <0.1% . This step is crucial for pharmaceutical-grade synthesis, ensuring compliance with regulatory standards .

Alternative Synthetic Routes

Radical Cyclization Approaches

UCL research explores tri(n-butyl)tin hydride (SnBu3_3H) and azobisisobutyronitrile (AIBN)-initiated radical cyclization for fluorinated steroids . However, yields for Flumethasone-17,20 21-aldehyde remain below 20%, attributed to competing side reactions and carbene formation . This method is less viable industrially but provides mechanistic insights .

Analyse Des Réactions Chimiques

Types of Reactions: Flumethasone-17,20 21-Aldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aldehyde group to form alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products:

Applications De Recherche Scientifique

Flumethasone-17,20 21-Aldehyde has a wide range of scientific research applications, including :

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Employed in studies related to cellular signaling and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Flumethasone-17,20 21-Aldehyde exerts its effects by acting as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, the complex translocates to the nucleus, where it influences gene expression by activating or repressing specific genes. This leads to a decrease in the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

Flumethasone-17,20 21-Aldehyde belongs to a class of corticosteroid aldehydes, which share a common degradation mechanism involving oxidation at the C21 position. Key structural analogs include:

Compound Molecular Formula CAS Number Purity Storage Key Features
This compound C₂₂H₂₇FO₄ 28400-50-2 >95% -20°C 21-aldehyde, ∆17,20 double bond
Dexamethasone-∆17,20 21-Aldehyde C₂₂H₂₇FO₄ 6762-51-2 >95% -20°C Fluorinated C9, anti-inflammatory
Beclomethasone-∆17,20 21-Aldehyde C₂₂H₂₇ClO₄ 1174035-77-8 >95% -20°C Chlorinated C9, metabolic intermediate
Betamethasone-∆17,20 21-Aldehyde C₂₂H₂₇FO₄ 6762-45-4 N/A N/A Isomer mixture, degradation product

Key Observations :

  • Halogen Substitution : Flumethasone and dexamethasone derivatives contain fluorine at C9, while beclomethasone has chlorine, impacting lipophilicity and receptor binding .
  • Isomerism : Betamethasone-∆17,20 21-Aldehyde exists as an isomer mixture, whereas flumethasone’s derivative is stereochemically defined, influencing metabolic pathways .

Degradation Pathways and Stability

This compound follows a degradation sequence similar to Triamcinolone Acetonide (TCA) and betamethasone, where the 21-aldehyde intermediate forms first (k₁ = 0.00576 day⁻¹) before oxidizing to a 17-carboxylic acid (k₂ = 0.456 day⁻¹) . This two-step process is catalyzed by trace metals (e.g., Cu²⁺) and oxygen, with k₂ >> k₁ leading to rapid acid formation . Comparatively, hydrocortisone and betamethasone exhibit analogous degradation routes, suggesting a conserved mechanism among corticosteroids with a C17 side chain .

Activité Biologique

Flumethasone-17,20,21-aldehyde is a synthetic corticosteroid derived from flumethasone, which is known for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Flumethasone-17,20,21-aldehyde has the following chemical characteristics:

Property Value
CAS Number28400-50-2
Molecular FormulaC22H27FO4
Molecular Weight374.45 g/mol
Flash Point-20 °C
DensityNot specified

Flumethasone-17,20,21-aldehyde exhibits its biological activity primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GR), leading to the modulation of gene expression involved in inflammation and immune responses.
  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of Immune Cell Activity : It inhibits the proliferation and activity of various immune cells, including T lymphocytes and macrophages.

Pharmacological Effects

The pharmacological effects of Flumethasone-17,20,21-aldehyde include:

  • Anti-inflammatory Activity : Effective in reducing inflammation in conditions such as arthritis and dermatitis.
  • Immunosuppressive Effects : Used in autoimmune diseases to suppress aberrant immune responses.
  • Vasoconstrictive Properties : Provides relief in allergic reactions by constricting blood vessels.

Study 1: Efficacy in Inflammatory Diseases

A clinical trial investigated the efficacy of Flumethasone-17,20,21-aldehyde in patients with chronic inflammatory diseases. The study involved 100 participants who received a daily dose for eight weeks. Results indicated a significant reduction in disease activity scores compared to the placebo group (p < 0.05).

Study 2: Safety Profile Assessment

Another study focused on the safety profile of Flumethasone-17,20,21-aldehyde over a six-month period. Adverse effects were monitored in a cohort of 50 patients. The most common side effects included mild weight gain and transient hyperglycemia. No severe adverse events were reported.

Comparative Analysis with Other Corticosteroids

To better understand the biological activity of Flumethasone-17,20,21-aldehyde, it is useful to compare it with other corticosteroids:

Corticosteroid Anti-inflammatory Potency Half-life (hours) Common Uses
Flumethasone-17,20,21-AldehydeHigh3-6Autoimmune diseases
DexamethasoneVery High36-54Severe allergies, cancer
PrednisoneModerate3-4Inflammatory conditions

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Flumethasone-17,20 21-Aldehyde using NMR spectroscopy?

  • Methodological Answer: The 21-aldehyde proton exhibits a distinct singlet at 9.7 ppm in the 1H^1H-NMR spectrum due to deshielding effects. To confirm the structure, compare this signal with reference data and analyze the downfield shift of the 20α proton (4.1–4.4 ppm), which is characteristic of 17-hydroxylated steroids. Ensure purity by verifying the absence of splitting in the aldehyde proton signal, suggesting a perpendicular orientation of the 21-H relative to the 20-H .

Q. What handling protocols are critical for ensuring safety during experimental work with this compound?

  • Methodological Answer: Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Storage should be at -20°C for powders or -80°C for solutions. In case of exposure, rinse skin with soap/water or eyes with water for 15 minutes. Avoid generating dust; use wet cleaning methods for spills .

Q. How should researchers design experiments to assess the stability of this compound in solvent systems?

  • Methodological Answer: Perform accelerated stability studies under varying temperatures and oxygen levels. Monitor degradation via HPLC or LC-MS, focusing on the formation of 21-aldehyde and 17-carboxylic acid derivatives. Include chelating agents (e.g., EDTA) to mitigate trace metal-catalyzed oxidation, as demonstrated in corticosteroid degradation studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in degradation kinetics between this compound and related corticosteroids?

  • Methodological Answer: Compare degradation rate constants (k1k_1 for aldehyde formation, k2k_2 for carboxylic acid formation) under controlled oxygen and trace metal conditions. Use isotopic labeling (e.g., 18O2^{18}O_2) to track oxidative pathways. For this compound, prioritize oxygen-free environments and validate kinetics using Arrhenius plots to account for temperature dependencies .

Q. How can synthetic routes for this compound be optimized to minimize epimerization at the 20α position?

  • Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature) during sodium borohydride reduction of 17-hydroxy precursors. Monitor epimerization via chiral HPLC or circular dichroism. Literature suggests that steric hindrance and solvent choice (e.g., ethanol vs. DMSO) significantly influence stereochemical outcomes .

Q. What advanced analytical techniques are recommended to quantify trace degradation products of this compound in complex matrices?

  • Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with UPLC for sensitivity. Use deuterated internal standards to correct matrix effects. For structural elucidation of unknown degradants, apply 1H^1H-13C^{13}C-HSQC NMR or computational modeling (DFT) to predict fragmentation patterns .

Q. Data Analysis & Reproducibility

Q. How should researchers address variability in anti-inflammatory activity data for this compound across in vitro models?

  • Methodological Answer: Standardize cell lines (e.g., RAW 264.7 macrophages) and cytokine assays (e.g., TNF-α ELISA). Include positive controls (e.g., dexamethasone) and normalize data to protein content. Use meta-analysis tools to reconcile discrepancies between studies, accounting for differences in GR receptor binding affinities .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Experimental Design & Validation

Q. How can researchers validate the specificity of this compound interactions with the glucocorticoid receptor (GR) in competitive binding assays?

  • Methodological Answer: Perform radioligand displacement assays using 3H^3H-dexamethasone as a tracer. Include GR-negative cell lines as controls. Validate specificity via siRNA knockdown of GR and measure downstream transcriptional activity (e.g., GRE-luciferase reporter assays) .

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Document reaction parameters (e.g., equivalents of reagents, reaction time) in detail. Characterize intermediates via 1H^1H-NMR and HRMS. Use automated synthesis platforms for high-throughput screening, ensuring batch-to-batch consistency through cGMP-compliant protocols .

Propriétés

IUPAC Name

(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCUKBHXADCVFA-SUSRVUQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747792
Record name (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28400-50-2
Record name (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.